Diamminedibromopalladium(II)

説明

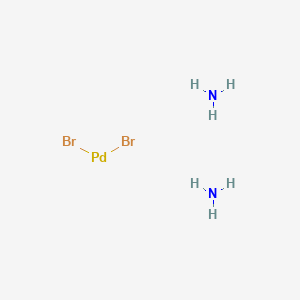

Diamminedibromopalladium(II) is a coordination compound with the chemical formula Pd(NH3)2Br2. It is a palladium complex where the central palladium ion is coordinated by two ammonia molecules and two bromide ions. This compound is known for its applications in various fields, including catalysis and material science.

準備方法

Synthetic Routes and Reaction Conditions: Diamminedibromopalladium(II) can be synthesized through the reaction of palladium(II) bromide with ammonia. The reaction typically occurs in an aqueous solution, where palladium(II) bromide is dissolved in water, and ammonia is added to the solution. The mixture is then stirred and heated to facilitate the formation of the desired complex.

Industrial Production Methods: In industrial settings, the production of diamminedibromopalladium(II) follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, concentration, and pH, to ensure high yield and purity of the product. The compound is then isolated through filtration and drying.

化学反応の分析

Types of Reactions: Diamminedibromopalladium(II) undergoes various chemical reactions, including:

Substitution Reactions: The ammonia ligands can be replaced by other ligands, such as phosphines or other amines.

Oxidation-Reduction Reactions: The palladium center can undergo redox reactions, changing its oxidation state.

Coordination Reactions: The compound can form complexes with other ligands, altering its chemical properties.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as phosphines (e.g., triphenylphosphine) or other amines (e.g., ethylenediamine) are commonly used. These reactions typically occur in organic solvents like dichloromethane or ethanol.

Oxidation-Reduction Reactions: Reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide can be used under controlled conditions.

Coordination Reactions: Various ligands can be introduced in aqueous or organic solvents, depending on the desired complex.

Major Products Formed:

Substitution Reactions: Products include palladium complexes with different ligands, such as Pd(PPh3)2Br2.

Oxidation-Reduction Reactions: Products include palladium in different oxidation states, such as Pd(0) or Pd(IV) complexes.

Coordination Reactions: Products include new coordination complexes with altered properties.

科学的研究の応用

Diamminedibromopalladium(II) has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions like the Suzuki-Miyaura and Heck reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules and potential therapeutic applications.

Medicine: Research is ongoing to explore its use in cancer treatment due to its ability to interact with DNA and proteins.

Industry: It is used in material science for the preparation of palladium-based materials and in the electronics industry for plating and coating applications.

作用機序

The mechanism of action of diamminedibromopalladium(II) involves its ability to coordinate with various ligands and undergo redox reactions. The palladium center can interact with substrates, facilitating catalytic processes. In biological systems, it can bind to DNA and proteins, potentially disrupting their functions and leading to therapeutic effects.

類似化合物との比較

Diamminedibromopalladium(II) can be compared with other palladium complexes, such as:

Diamminedichloropalladium(II) (Pd(NH3)2Cl2): Similar structure but with chloride ligands instead of bromide. It has different solubility and reactivity properties.

Tetraamminepalladium(II) Bromide (Pd(NH3)4Br2): Contains four ammonia ligands, leading to different coordination geometry and reactivity.

Palladium(II) Acetate (Pd(OAc)2): An acetate complex with different solubility and catalytic properties.

Diamminedibromopalladium(II) is unique due to its specific ligand environment, which influences its reactivity and applications in various fields.

生物活性

Diamminedibromopalladium(II), with the chemical formula Pd(NH₃)₂Br₂, is a palladium(II) complex that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, supported by case studies, data tables, and research findings.

Synthesis and Characterization

Diamminedibromopalladium(II) is synthesized through the reaction of palladium(II) bromide with ammonia. The complex exhibits a square planar geometry typical of many d8 metal complexes. Its physicochemical properties include a molecular weight of 300.28 g/mol, a melting point of approximately 290 °C (decomposing), and a density of 2.5 g/cm³ .

Antitumor Activity

Recent studies have demonstrated that diamminedibromopalladium(II) exhibits significant antitumor properties. A comparative analysis against various cancer cell lines showed that this compound has a marked cytotoxic effect, particularly against human prostate carcinoma cells (DU145). The effectiveness was quantified using the sulforhodamine B (SRB) assay, which measures cell viability.

Table 1: Antitumor Activity of Diamminedibromopalladium(II)

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Pd(NH₃)₂Br₂ | 3.67 ± 0.17 | DU145 (Prostate Cancer) |

| Cisplatin | >200 | DU145 |

The results indicate that diamminedibromopalladium(II) has an IC50 value significantly lower than that of cisplatin, suggesting it may be a more effective agent against certain cancer types .

The mechanism by which diamminedibromopalladium(II) exerts its antitumor effects appears to involve interaction with DNA. Molecular docking studies suggest that the compound can bind to DNA bases, potentially causing structural modifications that lead to cell cycle arrest and apoptosis in cancer cells. This interaction is facilitated by the amine ligands that can form hydrogen bonds with DNA .

Antimicrobial Activity

In addition to its antitumor properties, diamminedibromopalladium(II) has been evaluated for its antimicrobial activity against various bacterial strains. It has shown promising results against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Diamminedibromopalladium(II)

| Bacterial Strain | Minimum Inhibitory Concentration (MIC µM) |

|---|---|

| Staphylococcus aureus | 4.6 |

| Escherichia coli | 9.1 |

These findings indicate that diamminedibromopalladium(II) possesses broad-spectrum antibacterial properties, which may be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes within the bacteria .

Case Studies

- Anticancer Efficacy : In a study focusing on cisplatin-resistant DU145 cells, diamminedibromopalladium(II) demonstrated superior efficacy compared to traditional chemotherapeutics. The study highlighted its potential as an alternative treatment for resistant cancer forms .

- Antimicrobial Resistance : Another investigation assessed the compound's effectiveness against tetracycline-resistant E. coli. Results showed that when combined with tetracycline, diamminedibromopalladium(II) enhanced the antibiotic's efficacy by twofold, indicating its potential role in overcoming antibiotic resistance .

特性

IUPAC Name |

azane;dibromopalladium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.2H3N.Pd/h2*1H;2*1H3;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAAECNKUYLOJV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.Br[Pd]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2H6N2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15654-59-8, 14591-90-3 | |

| Record name | Palladium, diamminedibromo-, (SP-4-2)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15654-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diamminedibromopalladium(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。